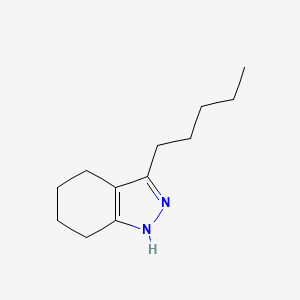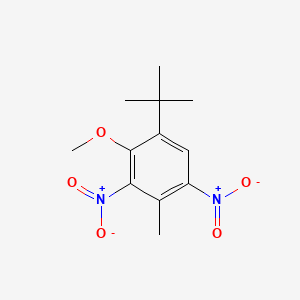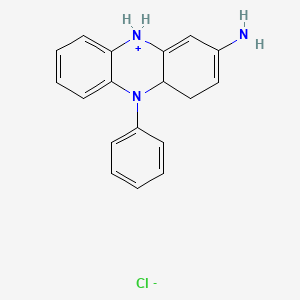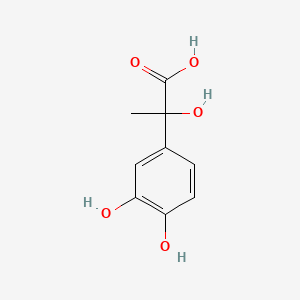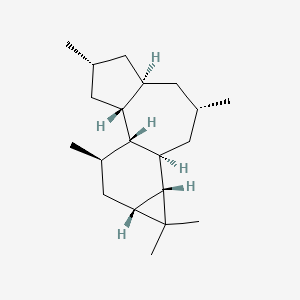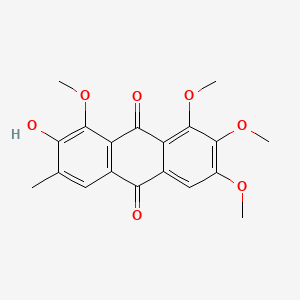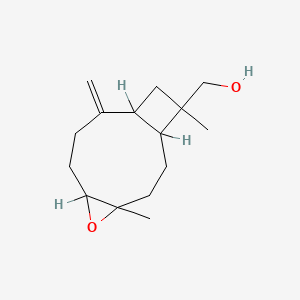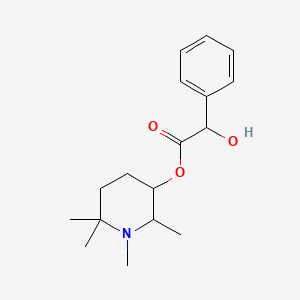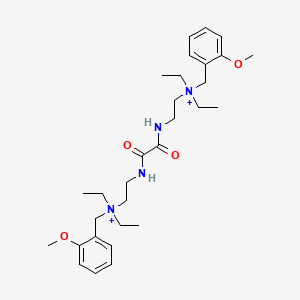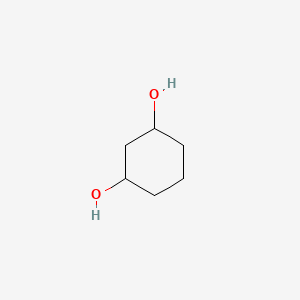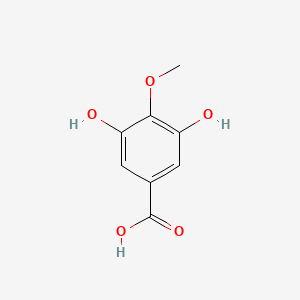
Acide 3,5-dihydroxy-4-méthoxybenzoïque
Vue d'ensemble
Description
Applications De Recherche Scientifique
3,5-Dihydroxy-4-methoxybenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Its anti-inflammatory and antibacterial activities are explored for potential therapeutic applications.
Industry: It is used in the formulation of various cosmetic and pharmaceutical products due to its beneficial properties
Mécanisme D'action
Target of Action
3,5-Dihydroxy-4-methoxybenzoic acid, also known as 4-O-Methylgallic acid, is a naturally occurring phenolic compound found in various plants and animals . It exhibits antioxidant, anti-inflammatory, antibacterial, and antitumor activities
Mode of Action
It is known to exhibit potent antioxidant capacity . As an antioxidant, it likely neutralizes harmful free radicals in the body, thereby preventing oxidative stress and damage to cells. It also inhibits the proliferation of Caco-2 cells, a human epithelial colorectal adenocarcinoma cell line, with an IC50 value of 24.1 μM . This suggests that it may interfere with cell cycle progression or induce cell death in cancer cells.
Biochemical Pathways
Given its antioxidant, anti-inflammatory, antibacterial, and antitumor activities , it likely impacts multiple pathways related to these processes. For instance, as an antioxidant, it may be involved in pathways that neutralize reactive oxygen species. As an anti-inflammatory agent, it could affect pathways related to the immune response.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may be well-absorbed in the body
Result of Action
The molecular and cellular effects of 3,5-Dihydroxy-4-methoxybenzoic acid’s action are likely diverse, given its broad range of activities. Its antioxidant activity can protect cells from oxidative damage, while its anti-inflammatory activity can modulate the immune response. Its antibacterial activity can help combat bacterial infections. Moreover, its antitumor activity, as demonstrated by its ability to inhibit the proliferation of Caco-2 cells , suggests it may induce cell death in cancer cells or inhibit their growth.
Analyse Biochimique
Biochemical Properties
3,5-Dihydroxy-4-methoxybenzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with catechol O-methyltransferase (COMT), an enzyme that installs a methyl group onto one of the vicinal hydroxyl groups of a catechol derivative . This interaction is essential for the compound’s antioxidant activity, as it helps in scavenging free radicals and reducing oxidative stress. Additionally, 3,5-Dihydroxy-4-methoxybenzoic acid exhibits anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .
Cellular Effects
3,5-Dihydroxy-4-methoxybenzoic acid exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the proliferation of Caco-2 cells, a type of human colon cancer cell line, with an IC50 value of 24.1 μM . This compound also induces apoptosis in cancer cells, contributing to its antitumor effects. Furthermore, 3,5-Dihydroxy-4-methoxybenzoic acid influences cell signaling pathways, such as the NF-κB pathway, which plays a critical role in regulating immune response and inflammation . It also affects gene expression by modulating the activity of transcription factors involved in cellular metabolism and stress response.
Molecular Mechanism
The molecular mechanism of 3,5-Dihydroxy-4-methoxybenzoic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, it inhibits the activity of COX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, 3,5-Dihydroxy-4-methoxybenzoic acid activates antioxidant response elements (ARE) in the cell, leading to the upregulation of genes involved in antioxidant defense . This activation is mediated through the binding of the compound to nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dihydroxy-4-methoxybenzoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that 3,5-Dihydroxy-4-methoxybenzoic acid maintains its antioxidant and anti-inflammatory properties for several weeks when stored properly. Its efficacy may decrease over time due to gradual degradation. In in vitro studies, the compound has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3,5-Dihydroxy-4-methoxybenzoic acid vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant antioxidant and anti-inflammatory effects without causing any adverse effects . At high doses, it may induce toxicity and adverse effects, such as liver damage and gastrointestinal disturbances. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased benefits . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
3,5-Dihydroxy-4-methoxybenzoic acid is involved in several metabolic pathways. It undergoes phase I and phase II metabolism in the liver, where it is converted into various metabolites through oxidation, reduction, and conjugation reactions . The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which catalyze the oxidation of the compound, and UDP-glucuronosyltransferases (UGTs), which facilitate its conjugation with glucuronic acid . These metabolic processes enhance the compound’s solubility and facilitate its excretion from the body. Additionally, 3,5-Dihydroxy-4-methoxybenzoic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites.
Transport and Distribution
The transport and distribution of 3,5-Dihydroxy-4-methoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by solute carrier (SLC) transporters, such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, 3,5-Dihydroxy-4-methoxybenzoic acid can bind to intracellular proteins, such as albumin and glutathione, which facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within tissues are influenced by factors such as tissue-specific expression of transporters and binding proteins, as well as its affinity for different cellular components.
Subcellular Localization
The subcellular localization of 3,5-Dihydroxy-4-methoxybenzoic acid plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be transported to specific organelles, such as the mitochondria and the nucleus, through targeting signals and post-translational modifications . In the mitochondria, 3,5-Dihydroxy-4-methoxybenzoic acid exerts its antioxidant effects by scavenging reactive oxygen species (ROS) and protecting mitochondrial DNA from oxidative damage . In the nucleus, the compound can modulate gene expression by interacting with transcription factors and chromatin remodeling complexes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dihydroxy-4-methoxybenzoic acid can be synthesized through several methods. One common method involves the methylation of gallic acid. Gallic acid is first esterified with methanol in the presence of sulfuric acid to form methyl gallate. This intermediate is then subjected to methylation using dimethyl sulfate to yield 3,5-Dihydroxy-4-methoxybenzoic acid .
Industrial Production Methods
In industrial settings, the production of 3,5-Dihydroxy-4-methoxybenzoic acid typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dihydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols. Substitution reactions can introduce various functional groups into the aromatic ring.
Comparaison Avec Des Composés Similaires
3,5-Dihydroxy-4-methoxybenzoic acid can be compared with other similar compounds such as:
Gallic acid: Both compounds have antioxidant properties, but 3,5-Dihydroxy-4-methoxybenzoic acid has an additional methoxy group, which may enhance its biological activities.
Syringic acid: Similar in structure, but syringic acid has two methoxy groups, which can influence its reactivity and applications.
Vanillic acid: Another phenolic compound with similar antioxidant properties, but with a different substitution pattern on the aromatic ring
These comparisons highlight the unique structural features and enhanced biological activities of 3,5-Dihydroxy-4-methoxybenzoic acid.
Propriétés
IUPAC Name |
3,5-dihydroxy-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,9-10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXDWYFLYYJQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063412 | |
| Record name | Benzoic acid, 3,5-dihydroxy-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-O-Methylgallic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013198 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4319-02-2 | |
| Record name | 4-O-Methylgallic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4319-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxy-4-methoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004319022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,5-dihydroxy-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,5-dihydroxy-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dihydroxy-p-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIHYDROXY-4-METHOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XW32QVU6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of 4-O-Methylgallic acid (4-O-MGA) reported in these studies?
A1: 4-O-MGA has demonstrated promising antimicrobial activity against various foodborne pathogenic bacteria and yeasts. [] It also exhibited antioxidant properties and stimulated osteogenic differentiation in vitro. [, ] Additionally, it showed potential neuroprotective effects in a mouse model of ischemic stroke. []
Q2: How does 4-O-MGA stimulate osteogenic differentiation?
A2: Research suggests 4-O-MGA stimulates osteoblast differentiation by regulating autophagy through the JNK/mTOR signaling pathways. This was observed in vitro by increased cell viability, ALP activity, upregulated expression of osteogenic genes, and evoked expression of autophagy markers. []
Q3: What is the proposed mechanism of 4-O-MGA's antimicrobial action against Staphylococcus aureus and Escherichia coli?
A3: Studies indicate that 4-O-MGA disrupts the membrane integrity of both bacteria. This was confirmed by observing the release of 260 nm absorbing materials, potassium leakage, and changes in outer membrane permeability. []
Q4: Does 4-O-MGA impact yeast cells?
A4: Yes, 4-O-MGA displayed inhibitory effects on biofilm formation and sterol content in the plasma membrane of Candida albicans, indicating a potential mechanism for its antifungal activity. []
Q5: What is the role of 4-O-MGA in ischemic stroke?
A5: Studies in a mouse model of ischemic stroke suggest that 4-O-MGA exerts neuroprotective effects by reducing oxidative stress and inflammation, potentially via the Sirt1/FOXO3a/NF-κB signaling pathway. This was evidenced by improved neurological function, reduced brain edema, and decreased neuronal apoptosis. []
Q6: What is the molecular formula and weight of 4-O-Methylgallic acid?
A6: The molecular formula of 4-O-Methylgallic acid is C8H8O5, and its molecular weight is 184.15 g/mol. []
Q7: What spectroscopic data are available for 4-O-Methylgallic acid?
A7: Various studies have employed NMR (1H and 13C), MS (ESI-MS), UV, and IR spectroscopic techniques for structural characterization of 4-O-MGA. [, , , ]
Q8: Is 4-O-Methylgallic acid absorbed by the human body?
A8: Yes, 4-O-MGA is a metabolite of gallic acid and is readily absorbed after consumption of foods rich in gallic acid, such as black tea. Studies have shown significant increases in urinary 4-O-MGA concentrations following black tea consumption. [, , ]
Q9: What are the primary dietary sources of 4-O-Methylgallic acid?
A10: 4-O-MGA is not directly consumed but is a metabolite produced in the body after consuming foods rich in gallic acid. Major dietary sources include black tea, wine, and longan pericarp tissues. [, , ]
Q10: How is 4-O-Methylgallic acid metabolized in the body?
A11: 4-O-MGA is a methylated derivative of gallic acid. After ingestion of gallic acid-rich foods, a portion of gallic acid undergoes O-methylation to form 4-O-MGA, which is then excreted in the urine. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-[3-[(4-chlorobenzoyl)amino]phenyl]prop-2-enoic acid](/img/structure/B1222999.png)
